

Application Notes and Protocols for Evaluating MB076 Activity

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Compound of Interest

Compound Name: MB076
Cat. No.: B12384461

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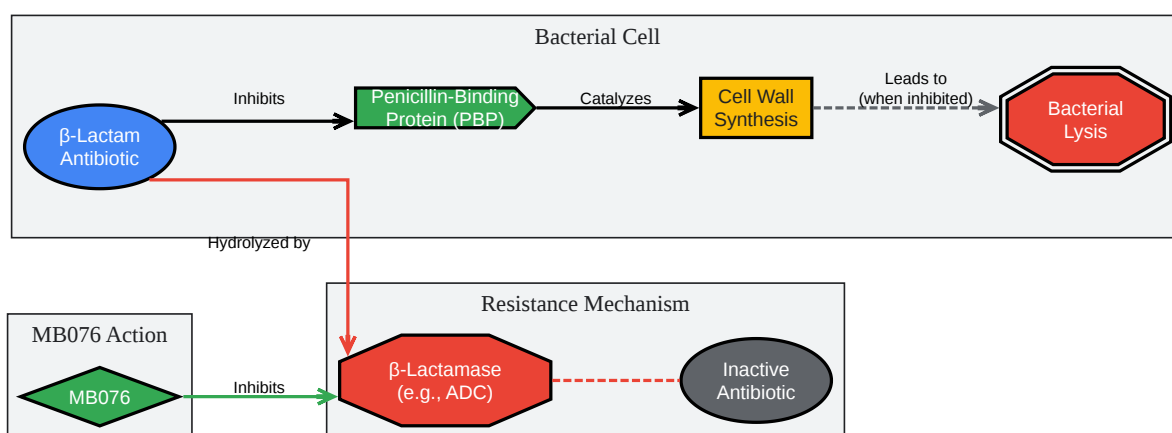
Introduction

MB076 is a novel boronic acid transition state inhibitor of Acinetobacter-derived cephalosporinases (ADCs), which are class C β -lactamases.[1] These enzymes are a primary mechanism of resistance to β -lactam antibiotics in the multidrug-resistant pathogen *Acinetobacter baumannii*. **MB076** acts by inhibiting these β -lactamases, thereby protecting β -lactam antibiotics from degradation and restoring their efficacy against resistant bacterial strains. This document provides detailed protocols for cell-based assays designed to evaluate the in vitro activity of **MB076** in combination with cephalosporin antibiotics against β -lactamase-producing *A. baumannii*.

It is important to note that the designation "**MB076**" has also been associated with an antibody-drug conjugate (OBT076/MEN1309) targeting CD205-positive tumors. This application note focuses exclusively on **MB076**, the β -lactamase inhibitor.

Mechanism of Action: β -Lactamase Inhibition

β -lactam antibiotics, such as cephalosporins and penicillins, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. In resistant bacteria, β -lactamases hydrolyze the β -lactam ring of these antibiotics, rendering them inactive. **MB076**, as a β -lactamase inhibitor, binds to the active site of the β -lactamase enzyme, preventing it from degrading the antibiotic. This allows the β -lactam antibiotic to effectively inhibit its PBP target, leading to bacterial cell death.



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Diagram 1: Mechanism of **MB076** Action

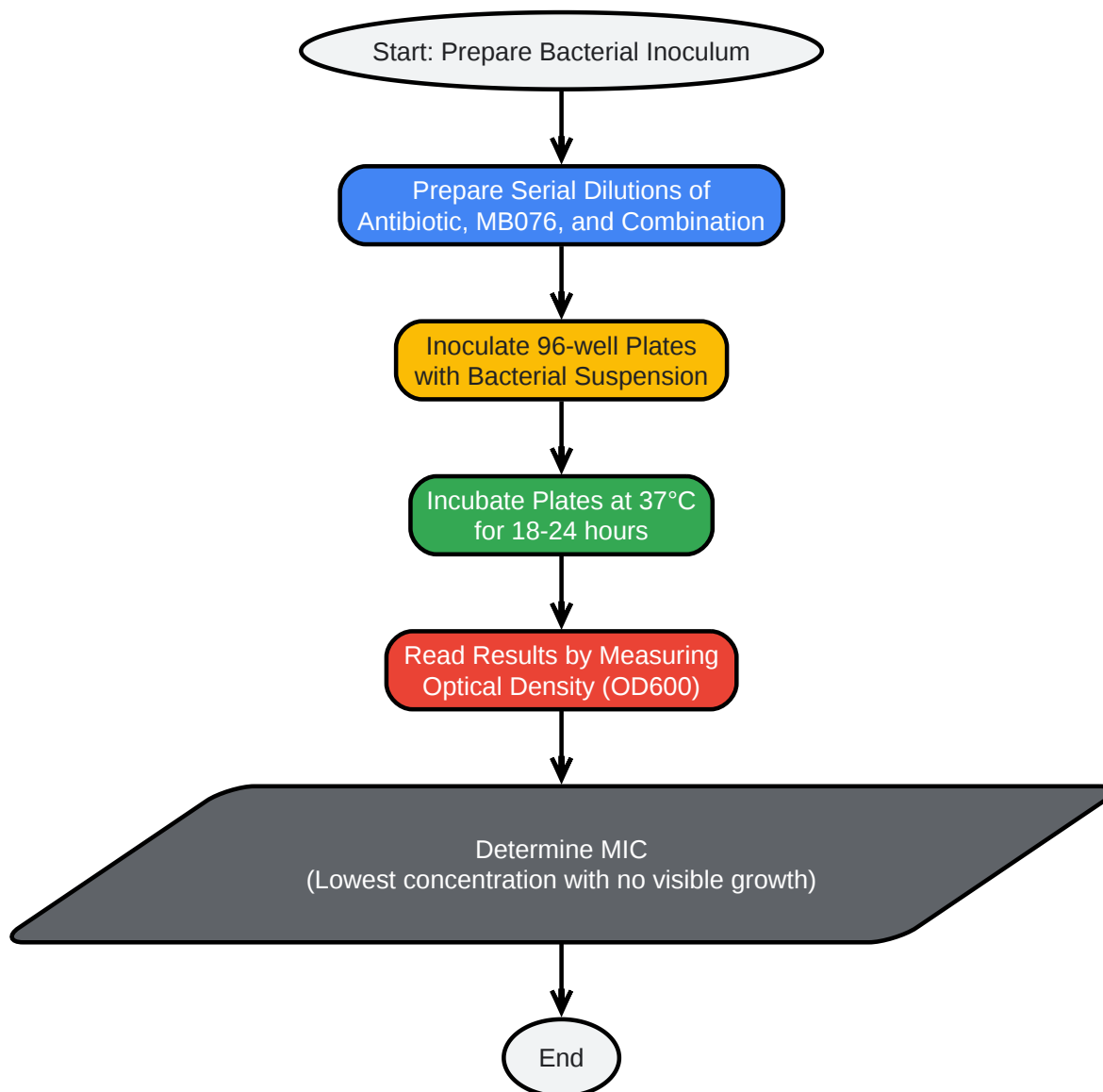
Experimental Protocols

The following protocols are designed to assess the efficacy of **MB076** in potentiating the activity of β -lactam antibiotics against β -lactamase-producing *A. baumannii*.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Assay



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Diagram 2: MIC Assay Workflow

Protocol:

- Bacterial Strain: Use a well-characterized β -lactamase-producing strain of *A. baumannii*.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Preparation of Inoculum:
 - Streak the *A. baumannii* strain on a Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.
 - Pick 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the assay wells.
- Preparation of Antimicrobial Agents:
 - Prepare stock solutions of the β -lactam antibiotic and **MB076** in a suitable solvent (e.g., water or DMSO).
 - Perform serial two-fold dilutions of the antibiotic and **MB076** separately in a 96-well microtiter plate.
- Assay Procedure:
 - Add 50 μ L of CAMHB to each well of a 96-well plate.
 - Add 50 μ L of the appropriate antimicrobial dilution to the corresponding wells.
 - Add 50 μ L of the prepared bacterial inoculum to each well. The final volume in each well will be 150 μ L.
 - Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:

- Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
- Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the sterility control.

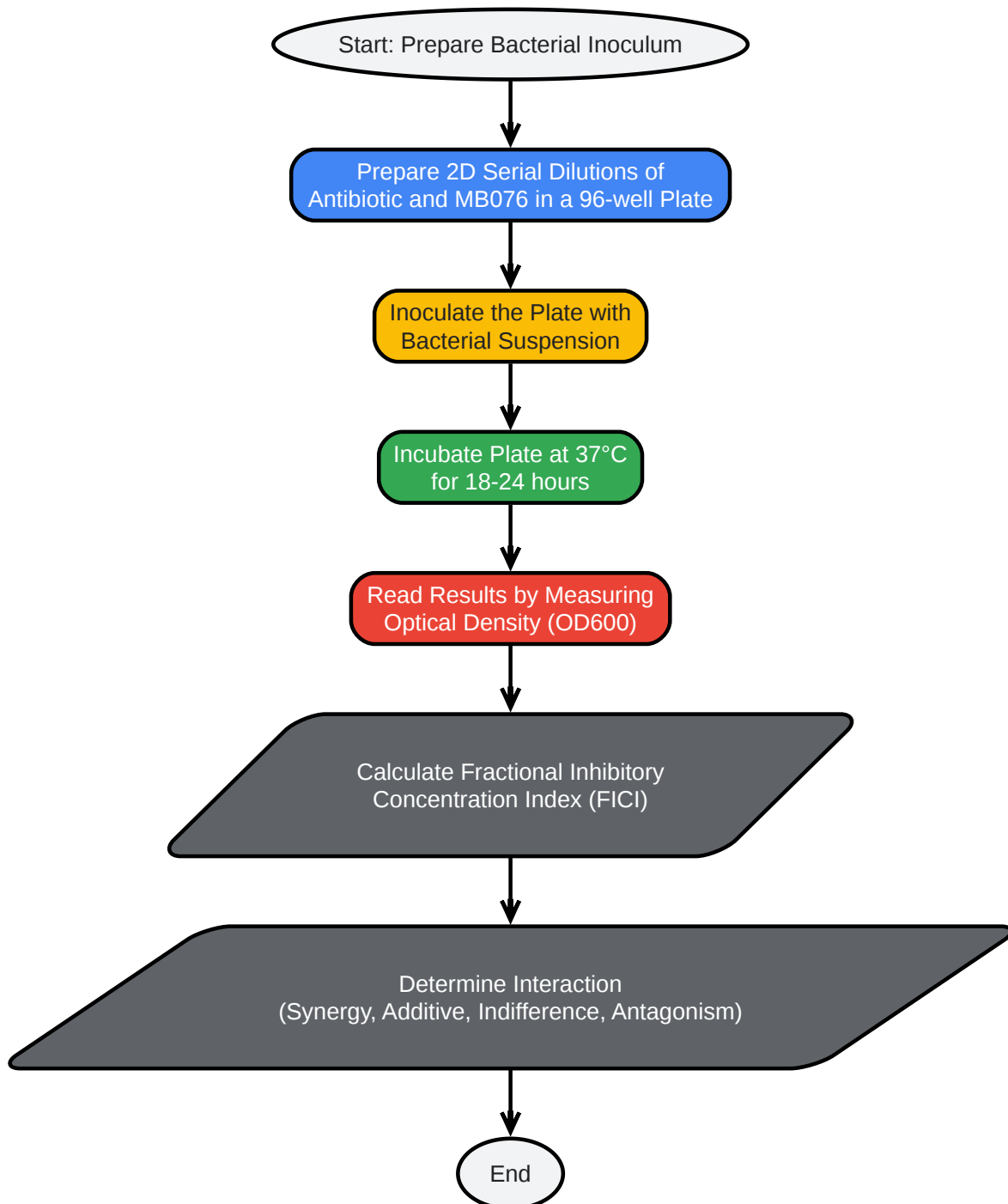
Data Presentation:

Compound	MIC (µg/mL) against <i>A. baumannii</i> Strain X
Cephalosporin A	>128
MB076	>128
Cephalosporin A + 4 µg/mL MB076	8
Cephalosporin A + 8 µg/mL MB076	2

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.

Workflow for Checkerboard Assay



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Diagram 3: Checkerboard Assay Workflow

Protocol:

- Materials: Same as for the MIC assay.
- Preparation of Dilutions:
 - In a 96-well plate, prepare serial two-fold dilutions of the β -lactam antibiotic along the x-axis and **MB076** along the y-axis.
- Inoculation and Incubation:
 - Inoculate the plate with the prepared bacterial suspension as described in the MIC protocol.
 - Incubate at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Interpret the FICI value:
 - FICI \leq 0.5: Synergy
 - 0.5 < FICI \leq 1: Additive
 - 1 < FICI \leq 4: Indifference
 - FICI > 4: Antagonism

Data Presentation:

Combination	MIC of Cephalosporin A alone (µg/mL)	MIC of MB076 alone (µg/mL)	MIC of Cephalosporin A in combination (µg/mL)	MIC of MB076 in combination (µg/mL)	FICI	Interpretation
Cephalosporin A + MB076	128	64	4	2	0.0625	Synergy

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial effect over time and can distinguish between bactericidal and bacteriostatic activity.

Protocol:

- Materials: Same as for the MIC assay, plus sterile tubes for culturing.
- Procedure:
 - Prepare tubes containing CAMHB with the β -lactam antibiotic alone, **MB076** alone, and the combination at concentrations determined from the MIC/checkerboard assays (e.g., 1x MIC, 2x MIC).
 - Inoculate the tubes with the prepared bacterial suspension to a final density of approximately 5×10^5 CFU/mL.
 - Incubate the tubes at 37°C with shaking.
 - At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
 - Perform serial dilutions of the aliquots in sterile saline and plate them on MHA plates.
 - Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
- Data Analysis:

- Plot the \log_{10} CFU/mL versus time for each condition.
- Synergy is defined as a ≥ 2 - \log_{10} decrease in CFU/mL between the combination and the most active single agent at 24 hours.
- Bactericidal activity is defined as a ≥ 3 - \log_{10} decrease in CFU/mL from the initial inoculum.

Data Presentation:

Time (hours)	Log ₁₀ CFU/mL (Growth Control)	Log ₁₀ CFU/mL (Cephalosporin A)	Log ₁₀ CFU/mL (MB076)	Log ₁₀ CFU/mL (Combination)
0	5.7	5.7	5.7	5.7
4	7.2	6.8	5.6	4.1
8	8.5	7.5	5.5	2.5
24	9.1	8.2	5.4	<2.0

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the in vitro activity of the β -lactamase inhibitor **MB076**. The MIC assay establishes the basic potency, the checkerboard assay quantifies the degree of synergy with β -lactam antibiotics, and the time-kill kinetic assay provides a dynamic assessment of the bactericidal effect. Together, these assays are crucial for the preclinical characterization of **MB076** and for guiding its further development as a potential therapeutic agent to combat infections caused by multidrug-resistant *Acinetobacter baumannii*.

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References

- [1. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - US \[thermofisher.com\]](#)
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